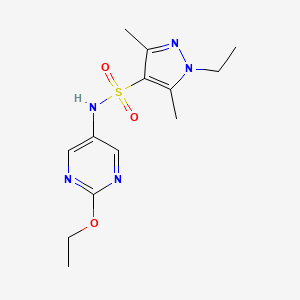![molecular formula C16H10F3N3O3S B6429166 2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide CAS No. 2327554-51-6](/img/structure/B6429166.png)
2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of fluorine atoms at specific positions on the benzene ring. Researchers have employed various synthetic routes to access this molecule, often starting from commercially available precursors. Notably, the 2,6-difluorophenol serves as a key intermediate in the synthesis . The exact synthetic pathway and optimization strategies may vary based on the specific research context.
Molecular Structure Analysis
The molecular structure of 2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide reveals its distinct features. The compound consists of a central benzene ring bearing two fluorine atoms (at positions 2 and 6), connected to a pyrimidine moiety via an ether linkage. The sulfonamide group enhances its water solubility and potentially contributes to its biological activity .
Physical And Chemical Properties Analysis
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O3S/c17-11-4-1-2-7-14(11)25-16-20-8-10(9-21-16)22-26(23,24)15-12(18)5-3-6-13(15)19/h1-9,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASAJJFUNNHULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=C(C=CC=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B6429089.png)
![3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6429091.png)
![2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide](/img/structure/B6429096.png)
![5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6429104.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6429110.png)
![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)



![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6429178.png)

![3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methylbenzene-1-sulfonamide](/img/structure/B6429189.png)